molecular formula C15H17NO2S2 B2379947 N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034410-48-3

N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No. B2379947
CAS RN: 2034410-48-3
M. Wt: 307.43
InChI Key: VFFQJBMXYRBZGY-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Inhibition of Cell Adhesion

A study highlighted the inhibition of E-selectin-, ICAM-1-, and VCAM-1-mediated cell adhesion by a series of 3-alkoxybenzo[b]thiophene-2-carboxamides, including compounds structurally related to N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide. These compounds were shown to decrease the adherence of neutrophils to activated endothelial cells, indicating potential anti-inflammatory applications. PD 144795, a sulfoxide analog of 3-alkoxybenzo[b]thiophene-2-carboxamide, demonstrated oral activity in several models of inflammation, underscoring the therapeutic promise of these compounds in inflammatory diseases (Boschelli et al., 1995).

Potential Anti-Inflammatory Agents

Further research into thiophene and benzo[b]thiophene derivatives, including structural analogs of this compound, focuses on their synthesis and evaluation as potential anti-inflammatory agents. These studies underscore the ongoing interest in developing novel molecules that can modulate inflammation and provide therapeutic benefits in diseases characterized by excessive or chronic inflammation (Moloney, 2001), (Moloney, 2000).

Supramolecular Gelators

Another area of interest is the investigation of N-(thiazol-2-yl) benzamide derivatives, related in chemical functionality to this compound, as new series of supramolecular gelators. These studies aim to understand the role of methyl functionality and multiple non-covalent interactions in gelation behavior, providing insights into the potential application of these compounds in material science and nanotechnology (Yadav & Ballabh, 2020).

Mechanism of Action

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene derivatives continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . They are remarkably effective compounds both with respect to their biological and physiological functions .

properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c1-18-15(6-7-19-10-15)9-16-14(17)13-8-11-4-2-3-5-12(11)20-13/h2-5,8H,6-7,9-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFQJBMXYRBZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C2=CC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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